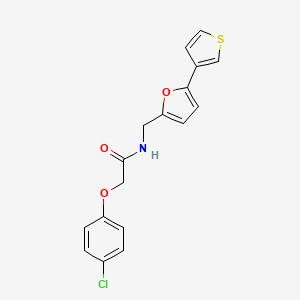

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-13-1-3-14(4-2-13)21-10-17(20)19-9-15-5-6-16(22-15)12-7-8-23-11-12/h1-8,11H,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUQIZOAZPBDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Synthesis of the thiophene-furan intermediate: This step involves the coupling of thiophene and furan rings through a suitable linker.

Final coupling reaction: The chlorophenoxy intermediate is then coupled with the thiophene-furan intermediate under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide are compared below with analogous compounds, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

RN1: 2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)Ethyl)Acetamide Substituents: A 2,4-dichlorophenoxy group and a p-tolylthioethyl chain. Comparison: The dichloro substitution (vs. The p-tolylthioethyl group introduces sulfur-based hydrophobicity, whereas the target compound’s thiophene-furan system may improve aromatic interactions .

K306(1): 2-(4-Fluorobenzenesulfonamido)-N-[2-Methyl-5-(Thiomorpholine-4-Sulfonyl)Thiophen-3-yl]Acetamide

- Substituents: A sulfonamide group and thiomorpholine-sulfonyl-thiophene moiety.

- Comparison: The sulfonamide group in K306(1) enhances hydrogen-bonding capacity, improving solubility and target binding. The target compound’s acetamide group lacks this feature but may exhibit better membrane permeability due to reduced polarity .

Compound 25: N-(2–1-[2-(4-Chlorophenoxy)Phenylamino]Ethyl)Phenyl)Ethylamine Substituents: A 4-chlorophenoxy-aniline core with an ethylamine side chain. Comparison: Both compounds share the 4-chlorophenoxy group, but the ethylamine in Compound 25 facilitates basicity and protonation, whereas the target compound’s furan-thiophene system offers aromaticity for π-stacking .

Physicochemical Properties

| Property | Target Compound | RN1 | K306(1) |

|---|---|---|---|

| Molecular Weight | ~380.8 g/mol | ~397.3 g/mol | ~485.5 g/mol |

| LogP (Predicted) | 3.8 (moderate lipophilicity) | 4.2 (high lipophilicity) | 2.1 (moderate polarity) |

| Hydrogen Bond Donors | 1 (amide NH) | 1 (amide NH) | 2 (sulfonamide NH) |

| Key Functional Groups | Chlorophenoxy, thiophene-furan | Dichlorophenoxy, thioether | Sulfonamide, thiomorpholine |

- The target compound’s LogP (3.8) balances lipophilicity and solubility, making it more drug-like than RN1 but less polar than K306(1). The absence of sulfonamide groups reduces hydrogen-bond donor capacity compared to K306(1) .

Stability and Metabolic Considerations

- The thiophene ring in the target compound may undergo CYP450-mediated oxidation, whereas the furan ring could be prone to metabolic cleavage. In contrast, RN1’s thioether group might form sulfoxides, and K306(1)’s sulfonamide could resist enzymatic degradation .

Biological Activity

2-(4-chlorophenoxy)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a chlorophenoxy group, a thiophene ring, and a furan ring. This combination of functional groups suggests potential biological activities that could be leveraged for therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 405.9 g/mol. The compound's structure facilitates various chemical reactions, including oxidation and substitution, which can further modify its biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound may have activity against cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The presence of thiophene and furan rings often correlates with antimicrobial activity, which warrants further exploration.

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in various biological pathways, potentially altering cellular functions and leading to therapeutic outcomes.

Anticancer Activity

A study involving various analogues of this compound demonstrated promising results against cancer cell lines. For instance, one derivative exhibited an IC50 value of 900 nM against a leukemia cell line (CCRF-CEM), indicating significant potency . This highlights the potential for developing targeted cancer therapies based on the structural characteristics of this compound.

Antimicrobial Testing

In vitro tests have shown that compounds with similar structural motifs often possess antimicrobial properties. For example, derivatives containing thiophene rings have been documented to exhibit moderate antibacterial effects against common pathogens . Further studies are needed to evaluate the specific antimicrobial efficacy of this compound.

Comparative Analysis

The following table summarizes key features and differences between this compound and related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenoxy group, thiophene & furan rings | Potential anticancer & antimicrobial |

| 2-(4-chlorophenoxy)acetamide | Lacks thiophene & furan rings | Limited biological activity |

| N-(furan-2-ylmethyl)acetamide | Lacks chlorophenoxy & thiophene groups | Different functional properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.